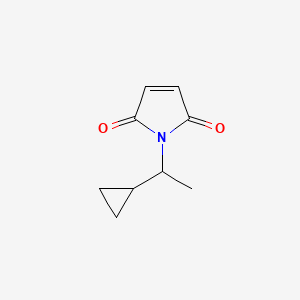
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CPD) is a heterocyclic compound that has been studied due to its potential applications in the fields of organic synthesis, drug development, and biochemistry. CPD has been found to possess a variety of biological and physiological effects, making it an attractive candidate for further research.
Wissenschaftliche Forschungsanwendungen
Medicine: Anesthetic and Sedative Applications
This compound has shown potential in the medical field as a sedative. Studies have indicated that derivatives of this compound, such as ciprofol, are being investigated for their efficacy and safety in sedating ICU patients who require mechanical ventilation . Ciprofol is a new anesthetic agent that binds to the GABA A receptor, similar to propofol, but with a stronger affinity, potentially offering clinical advantages .
Agriculture: Pesticide Development
While specific data on the use of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione in agriculture is limited, its structural components, such as cyclopropyl groups, are often explored for developing pesticides and insecticides. The compound’s reactivity could be harnessed to create novel agents for pest control .
Materials Science: Polymer Synthesis
Compounds with cyclopropyl groups, like the one , can be used in materials science, particularly in the synthesis of polymers. Their unique chemical structure can impart strength and flexibility when incorporated into polymer chains .
Environmental Science: Pollutant Degradation
The reactivity of cyclopropyl-containing compounds also makes them candidates for environmental applications, such as the degradation of pollutants. Their potential to participate in chemical reactions could be utilized in breaking down harmful substances in the environment .
Energy Production: Fuel Additives
In the energy sector, the compound’s derivatives could be explored as additives to improve fuel efficiency or reduce emissions. The high reactivity of the cyclopropyl group might enhance combustion processes or help in the synthesis of biofuels .
Chemical Synthesis: Building Blocks for Organic Compounds
This compound is particularly valuable in chemical synthesis as a building block for creating a wide range of organic compounds. Its cyclopropyl moiety is a key feature in many synthetic routes, offering a gateway to complex molecular architectures .
Pharmaceutical Research: Drug Development
The structural motif present in 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is often found in molecules with pharmacological activity. It could serve as a scaffold for the development of new drugs, with potential applications in treating various diseases .
Eigenschaften
IUPAC Name |
1-(1-cyclopropylethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(7-2-3-7)10-8(11)4-5-9(10)12/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYHKRNBTUYMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)
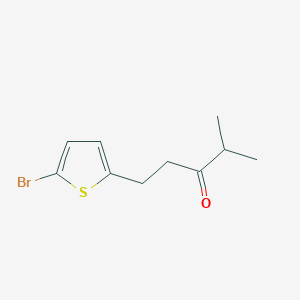
amine](/img/structure/B1371032.png)

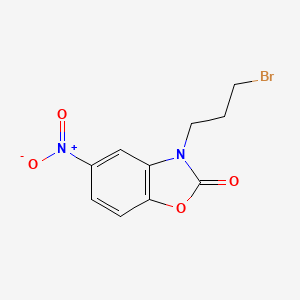
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B1371037.png)
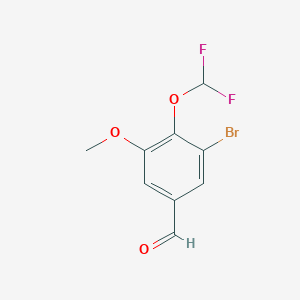
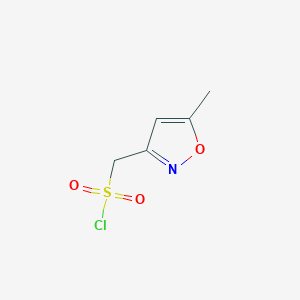
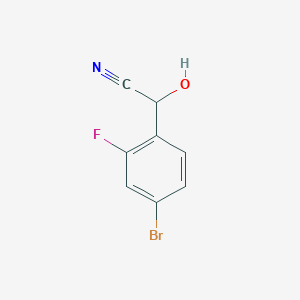
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B1371043.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/structure/B1371044.png)
![[(3-Cyano-benzyl)-methyl-amino]-acetic acid](/img/structure/B1371045.png)